GDP-Fucose-Cy5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GDP-Fucose-Cy5 is a fluorescent dye conjugated to the C6 position of the fucose molecule. This compound is used for labeling free glycans, glycoproteins, and glycolipids. It is particularly useful in glycan imaging and the detection of specific glycan epitopes on glycoproteins and cell surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GDP-Fucose-Cy5 involves the conjugation of a fluorescent dye, Cy5, to the C6 position of the fucose molecule. This is typically achieved through a chemoenzymatic approach, where GDP-fucose is first synthesized and then conjugated with Cy5. The reaction conditions often involve the use of fucosyltransferases, which facilitate the transfer of the fucose moiety to the target molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of GDP-fucose followed by its conjugation with Cy5. The process requires stringent control of reaction conditions to ensure high yield and purity. The final product is typically lyophilized with Tris buffer at pH 8.0 and stored at temperatures below -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
GDP-Fucose-Cy5 primarily undergoes glycosylation reactions, where it is incorporated into glycoproteins and glycolipids via fucosyltransferases. These reactions are crucial for the formation of fucosylated glycans, which play significant roles in various biological processes .
Common Reagents and Conditions
The common reagents used in these reactions include fucosyltransferases such as FUT2, FUT6, FUT7, FUT8, and FUT9. The reactions are typically carried out at physiological pH and temperature, with the presence of cofactors like manganese ions to enhance enzyme activity .
Major Products
The major products formed from these reactions are fucosylated glycans, which include complex and high-mannose N-glycans. These glycans are essential for various cellular functions, including cell-cell adhesion and signaling .
Scientific Research Applications
GDP-Fucose-Cy5 has a wide range of applications in scientific research:
Chemistry: Used for the fluorescent labeling of glycans, enabling the study of glycan structures and interactions.
Biology: Facilitates the imaging of glycan distribution on cell surfaces, aiding in the understanding of cellular processes and interactions.
Medicine: Used in the detection of specific glycan epitopes, which can be crucial for diagnosing diseases and developing targeted therapies.
Industry: Employed in the quantitation of fucosylation levels in glycoproteins, which is important for the quality control of biopharmaceuticals
Mechanism of Action
The mechanism of action of GDP-Fucose-Cy5 involves its incorporation into glycoproteins and glycolipids via fucosyltransferases. The fluorescent dye Cy5 allows for the visualization of these glycans under a microscope, with excitation at 649 nm and emission at 671 nm. This enables researchers to study the distribution and dynamics of glycans in various biological contexts .
Comparison with Similar Compounds
Similar Compounds
CMP-Cy3-Sialic Acid: Another fluorescent dye conjugated to sialic acid, used for dual labeling and detection of sialoglycans.
GDP-Azido-Fucose: A similar compound used for glycan labeling, but with an azido group instead of Cy5.
CMP-Azido-Sialic Acid: Used for labeling sialoglycans with an azido group.
Uniqueness
GDP-Fucose-Cy5 is unique due to its specific conjugation to the C6 position of fucose and its red fluorescent properties. This makes it particularly useful for dual labeling experiments and for studying the specific roles of fucosylated glycans in biological processes .
Properties
Molecular Formula |
C58H79N11O25P2S2 |
---|---|
Molecular Weight |
1456.4 g/mol |
IUPAC Name |
(2E)-2-[(2E,4E)-5-[1-[6-[2-[2-[2-[2-[4-[(2S,3S,4R,5S,6R)-6-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxan-2-yl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C58H79N11O25P2S2/c1-6-67-39-18-16-34(97(81,82)83)29-36(39)57(2,3)42(67)13-9-7-10-14-43-58(4,5)37-30-35(98(84,85)86)17-19-40(37)68(43)21-12-8-11-15-44(70)60-20-23-87-25-27-89-28-26-88-24-22-66-31-38(64-65-66)51-48(73)47(72)50(75)55(92-51)93-96(79,80)94-95(77,78)90-32-41-46(71)49(74)54(91-41)69-33-61-45-52(69)62-56(59)63-53(45)76/h7,9-10,13-14,16-19,29-31,33,41,46-51,54-55,71-75H,6,8,11-12,15,20-28,32H2,1-5H3,(H7-,59,60,62,63,70,76,77,78,79,80,81,82,83,84,85,86)/t41-,46-,47-,48+,49-,50+,51+,54-,55-/m1/s1 |
InChI Key |
WXSWLKALKUJDGB-BPPNBVOHSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCOCCOCCOCCN5C=C(N=N5)[C@H]6[C@H]([C@H]([C@@H]([C@H](O6)OP(=O)(O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O)O)(C)C |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCOCCOCCOCCN5C=C(N=N5)C6C(C(C(C(O6)OP(=O)(O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.